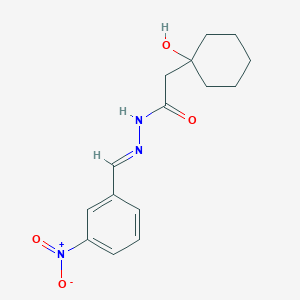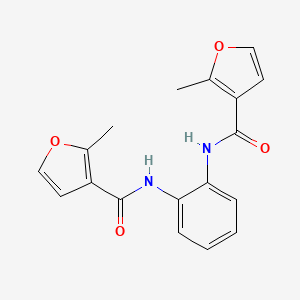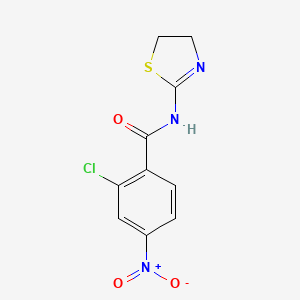![molecular formula C16H16N2O2S B5739977 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a compound with potential therapeutic applications in cancer treatment. DCA has been studied extensively in recent years due to its unique mechanism of action and promising results in preclinical studies.
Aplicaciones Científicas De Investigación
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In vivo studies have demonstrated that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit tumor growth and metastasis, and improve survival rates in animal models of various types of cancer, including breast, lung, and brain cancer. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK), which is overexpressed in many types of cancer. PDK inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme in the process of oxidative phosphorylation, which is the main source of energy production in normal cells. By inhibiting PDK, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can restore the activity of PDH and promote the switch from glycolysis (the main energy production pathway in cancer cells) to oxidative phosphorylation, which can lead to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects in cancer cells and normal cells. In cancer cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In normal cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can improve mitochondrial function, enhance energy production, and reduce oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which can contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages as a research tool for cancer treatment. It has a unique mechanism of action that can target cancer cells selectively, without affecting normal cells. It can also enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations for lab experiments. It has low bioavailability and can be difficult to administer in vivo. It can also have off-target effects on other enzymes and metabolic pathways, which can limit its specificity and efficacy.
Direcciones Futuras
In N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research could lead to the development of new therapies that can improve outcomes for cancer patients.
Métodos De Síntesis
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a series of chemical reactions, starting with the reaction of 3,4-dimethylaniline with carbon disulfide to form 3,4-dimethylthiosemicarbazide. This compound is then reacted with furfural to form N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in different forms and with different properties.
Propiedades
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-6-13(10-12(11)2)17-16(21)18-15(19)8-7-14-4-3-9-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXBXZNIVETNP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)


![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)